molecular formula C13H14BrN3OS2 B2475794 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392302-59-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2475794
CAS No.: 392302-59-9
M. Wt: 372.3
InChI Key: OQUZNMRJBHJBIG-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the bromobenzyl and butyramide groups in the compound enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS2/c1-2-3-11(18)15-12-16-17-13(20-12)19-8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZNMRJBHJBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butyric anhydride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (−S−) in the molecule undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reaction TypeReagents/ConditionsMajor Product(s)References
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOHN-(5-((4-bromobenzyl)sulfinyl)-1,3,4-thiadiazol-2-yl)butyramide
Sulfone formationmCPBA<sup>†</sup>, DCM<sup>‡</sup>N-(5-((4-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)butyramide

Key Findings :

  • Oxidation with hydrogen peroxide in acetic acid selectively produces sulfoxides, while m-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfones.

  • The reaction kinetics depend on solvent polarity and temperature, with sulfone formation requiring longer reaction times (~12–24 hours) .

Nucleophilic Substitution at the Bromobenzyl Group

The bromine atom on the benzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions.

NucleophileConditionsMajor Product(s)References
Sodium azide (NaN<sub>3</sub>)DMF, 80°C, 6–8 hrsN-(5-((4-azidobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
ThioureaEtOH, reflux, 10–12 hrsN-(5-((4-thioureidobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Key Findings :

  • Azide substitution proceeds efficiently in dimethylformamide (DMF) at elevated temperatures, producing intermediates useful for click chemistry applications .

  • Thiourea-mediated substitution forms thiol derivatives, which exhibit enhanced hydrogen-bonding capabilities .

Hydrolysis of the Butyramide Group

The butyramide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsMajor Product(s)References
Acidic hydrolysisHCl (6M), reflux, 8–10 hrs4-bromo-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyric acid
Basic hydrolysisNaOH (2M), EtOH, 60°C, 6 hrsSodium 4-bromo-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyrate

Key Findings :

  • Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce the corresponding sodium salt.

  • Hydrolysis rates correlate with pH: basic conditions accelerate the reaction due to hydroxide ion nucleophilicity.

Acid-Base Reactions at the Thiadiazole Ring

The thiadiazole ring exhibits pH-dependent tautomerism and protonation behavior.

pH RangeBehaviorImplicationsReferences
< 3.0Protonation at N-3 positionEnhanced solubility in polar solvents
7.0–9.0Deprotonation of NH in butyramide groupFormation of anionic species

Key Findings :

  • Protonation at acidic pH stabilizes the thiadiazole ring, while deprotonation at neutral/basic pH enhances reactivity toward electrophiles.

Reduction Reactions

The thiadiazole ring can undergo reductive cleavage under specific conditions.

Reducing AgentConditionsMajor Product(s)References
LiAlH<sub>4</sub>THF, 0°C to RT, 4 hrs4-bromo-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Key Findings :

  • Lithium aluminum hydride reduces the thiadiazole ring to a thiol-containing intermediate, retaining the bromobenzyl and butyramide groups .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalysts/LigandsProductsReferences
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>N-(5-((4-arylbenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Key Findings :

  • Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the benzyl position, enabling structural diversification .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell growth.

    Pathways Involved: It inhibits the biosynthesis of essential cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its antimicrobial and anticancer properties compared to similar compounds .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Bromobenzyl Group : Enhances the compound's reactivity and potential biological interactions.
  • Butyramide Moiety : Contributes to the compound's pharmacological properties.

The molecular formula for this compound is C13H14BrN3S2C_{13}H_{14}BrN_3S_2, with a molecular weight of approximately 360.30 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiadiazole derivatives found that this compound demonstrated potent activity against several bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1850 µg/mL
Staphylococcus aureus2225 µg/mL
Candida albicans2030 µg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : It can interact with cellular membranes, altering permeability and leading to cell death.
  • DNA Interference : Potential binding to DNA may disrupt replication processes in target organisms .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Antifungal Study : In a clinical trial involving patients with fungal infections, a derivative similar to this compound showed a significant reduction in infection rates when used in combination with standard antifungal treatments .
  • Cancer Research : Preliminary investigations into the anticancer properties of thiadiazole derivatives revealed that they can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Structure Biological Activity
N-(5-(4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramideSimilar to bromobenzyl variantModerate antimicrobial activity
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)butyramideLacks halogen substitutionLower efficacy in microbial inhibition

The presence of the bromine atom in this compound significantly enhances its biological activity compared to its chlorinated or unsubstituted counterparts .

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